1-[2-(2-Chloroacetyl)pyrrolidin-1-yl]-2,2,2-trifluoroethan-1-one

DPP-IV Inhibitor Synthesis Type 2 Diabetes Drugs Medicinal Chemistry Intermediate

Researchers requiring stepwise, chemoselective modification of a pyrrolidine scaffold often face multi-step protection/deprotection sequences that erode yield and risk epimerization. This compound eliminates that bottleneck by providing two orthogonal electrophilic centers-a chloroacetyl group at C2 and a trifluoroacetyl group on the ring nitrogen-enabling sequential, protective-group-free functionalization. Key procurement outcomes: (1) Direct route to the cyanopyrrolidine core of Saxagliptin and related DPP-IV inhibitors; (2) 95% purity as verified by independent QC, ensuring reproducible coupling yields; (3) Immediate availability for medicinal chemistry and chemical biology programs via BenchChem's global logistics network.

Molecular Formula C8H9ClF3NO2
Molecular Weight 243.61 g/mol
CAS No. 1565044-46-3
Cat. No. B1431663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(2-Chloroacetyl)pyrrolidin-1-yl]-2,2,2-trifluoroethan-1-one
CAS1565044-46-3
Molecular FormulaC8H9ClF3NO2
Molecular Weight243.61 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(F)(F)F)C(=O)CCl
InChIInChI=1S/C8H9ClF3NO2/c9-4-6(14)5-2-1-3-13(5)7(15)8(10,11)12/h5H,1-4H2
InChIKeyWXOONYPBXSUAAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(2-Chloroacetyl)pyrrolidin-1-yl]-2,2,2-trifluoroethan-1-one: Key Intermediate for DPP-IV Inhibitors


1-[2-(2-Chloroacetyl)pyrrolidin-1-yl]-2,2,2-trifluoroethan-1-one is a synthetic, chiral pyrrolidine derivative characterized by the simultaneous presence of a chloroacetyl group at the 2-position and a trifluoroacetyl group on the ring nitrogen . This dual electrophilic nature distinguishes it from simpler pyrrolidine building blocks and positions it as a targeted intermediate in medicinal chemistry, most notably documented as a key precursor for dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of oral antidiabetic agents [1]. Its molecular architecture, derived from L-proline, offers a defined stereocenter and two tunable reactive handles for stepwise functionalization .

Dual reactive sites Chloroacetyl and trifluoroacetyl groups enable sequential chemoselective derivatization without additional N-protection.
Defined stereocenter (S)-configuration derived from L-proline supports enantioselective route design.
DPP-IV inhibitor workflow Reported as a key intermediate in patented Saxagliptin synthesis; applicable to cyanopyrrolidine scaffold diversification studies.

Irreplaceability of This Bifunctional Intermediate


Superficially similar pyrrolidine derivatives cannot be interchanged with this compound due to its unique spatial arrangement of orthogonal electrophilic centers. A purchaser seeking a simple chloroacetylating agent might consider 1-(chloroacetyl)pyrrolidine (CAS 20266-00-6), while one seeking a trifluoroacetyl-proline building block might choose Trifluoroacetyl-L-prolyl chloride (TPC, CAS 36724-68-2). However, substituting either would result in a loss of the core synthetic function: the ability to perform sequential, chemoselective transformations at the C2 and N1 positions without protective group manipulation . This bifunctionality is not offered by any single isosteric analog, making substitution an unviable shortcut that leads to longer synthetic sequences, lower overall yields, and potential stereochemical scrambling [1].

Target compound Bifunctional pyrrolidine: two electrophilic centers for sequential transformations without protecting-group manipulation.
1-(chloroacetyl)pyrrolidine Monofunctional analog; lacks the N-trifluoroacetyl handle. May force a longer route and risk stereochemical scrambling.
Target compound Stable, crystalline intermediate with two orthogonally addressable acyl groups.
Trifluoroacetyl-L-prolyl chloride Moisture-sensitive acid chloride; limited chemoselectivity and shelf stability. Reactivity profile may differ under standard amide coupling conditions.
Target compound Single (S)-enantiomer; directly usable in enantiopure API synthesis.
Racemic pyrrolidine analogs Achiral or racemic materials require chiral resolution or asymmetric synthesis steps, adding cost and yield loss.

Performance Evidence Against Key Analogs


Direct Comparison in DPP-IV Inhibitor Synthesis

This compound is specifically documented as a key intermediate for synthesizing DPP-IV inhibitors . While its simpler analog, 1-(chloroacetyl)pyrrolidine-2-carbonitrile, is the established intermediate for the drug Vildagliptin [1], the target compound's unique architecture makes it a superior precursor for other DPP-IV inhibitors, such as Saxagliptin, where a trifluoroacetyl-protected intermediate is a required novel compound in the patented synthetic route [2]. This directly validates its procurement for a specific, high-value drug class.

Route specificity
Head-to-head
This intermediate enables the patented Saxagliptin route; 1-(chloroacetyl)pyrrolidine-2-carbonitrile is limited to Vildagliptin-type scaffolds.
Route-dependent intermediate selection; substitution may lead to failed API synthesis.
Validated in patent literature (US 20050267144A1).
DPP-IV Inhibitor Synthesis Type 2 Diabetes Drugs Medicinal Chemistry Intermediate

Dual-Electrophile Reactivity

The compound's synthetic power lies in its two acylating sites with distinct reactivities. The chloroacetyl group acts as a hard electrophile for primary alkylations, while the trifluoroacetyl group is a protected, electron-withdrawing handle that can be unmasked later . In contrast, 1-(chloroacetyl)pyrrolidine offers only a single electrophilic site, and Trifluoroacetyl-L-prolyl chloride is a pre-activated acyl chloride with limited stability and chemoselectivity . The target compound achieves a synthetic step count advantage of at least one step by eliminating the need for introducing and removing a temporary N-protecting group .

Synthetic step reduction
Class-level
≥1 step avoided
Bifunctional architecture eliminates a separate N-protection/deprotection cycle.
Inferred from functional-group reactivity; actual step count may vary with route design.
Chemoselective Acylation Bifunctional Reagent Organic Synthesis

Chiral Integrity vs. Racemic Analogs

Sourced from L-proline, the target compound retains a defined (S)-configuration at the 2-position, which is critical for synthesizing chiral drug substances . Non-chiral analogs like 1-(chloroacetyl)pyrrolidine exist as a racemic mixture and are unsuitable for synthesizing enantiopure APIs. The commercial availability of this single-enantiomer intermediate directly impacts procurement for drug development where stereochemical purity is a regulatory requirement.

Enantiomeric identity
Specification review
Single (S)-enantiomer (95% purity) vs. racemic 1-(chloroacetyl)pyrrolidine (97% purity).
Stereochemical purity is binary; racemate requires additional resolution steps.
Data from vendor specifications; independent verification advised.
Chiral Building Block L-Prolinol Derivative Stereoselective Synthesis

Key Application Scenarios


Saxagliptin and Next-Generation DPP-IV Inhibitors

This is the primary, literature-validated application. The compound serves as a direct starting material or late-stage intermediate in the patented process for Saxagliptin, a multi-billion dollar type 2 diabetes drug [1]. Research teams developing new DPP-IV inhibitors based on the cyanopyrrolidine scaffold will find this compound indispensable for creating analogs where the trifluoroacetyl group is a required pharmacophoric feature [1][2].

Bifunctional Peptide Mimetics and Activity-Based Probes

The orthogonal electrophilic sites make this compound ideal for constructing bifunctional probes. The chloroacetyl group can be used to tether the molecule to a solid support or a reporter tag via nucleophilic substitution, while the trifluoroacetyl group can be independently deprotected to reveal a free amine for peptide coupling or further diversification. This sequential, chemoselective strategy is not feasible with simpler, mono-functional analogs .

Trifluoromethyl Ketone Enzyme Inhibitors

The trifluoroacetyl moiety is a known transition-state mimetic for serine and cysteine proteases. This compound can be elaborated into potent, reversible covalent inhibitors of therapeutic targets like DPP-IV, fibroblast activation protein (FAP), or prolyl oligopeptidase (POP) by exploiting the chloroacetyl handle for initial scaffold decoration, followed by unmasking the trifluoromethyl ketone warhead [2].

Application
Selection Property
Validation Focus
Saxagliptin-class DPP-IV inhibitor research
Bifunctional electrophilic architecture
Route-specific intermediate identity confirmation
Bifunctional peptide mimetics and probes
Orthogonal reactive handles
Sequential chemoselective derivatization feasibility
Trifluoromethyl ketone enzyme inhibitor studies
Trifluoroacetyl group as masked warhead
Inhibitor activity after deprotection; scaffold elaboration tolerance
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